TC-Mps1-12 is a highly potent, diaminopyridine-based small molecule inhibitor of monopolar spindle 1 (Mps1/TTK) kinase, a critical regulator of the spindle assembly checkpoint (SAC). With an in vitro IC50 of 6.4 nM, it exhibits robust target engagement and induces mitotic catastrophe in rapidly dividing cells. Unlike early-generation tool compounds, TC-Mps1-12 features an optimized scaffold that provides quantifiable oral bioavailability and pharmacokinetic stability, making it a highly relevant procurement choice for both in vitro cell cycle research and in vivo oncology xenograft models [1].
Substituting TC-Mps1-12 with older, generic Mps1 inhibitors like reversine or SP600125 introduces significant experimental confounding due to poor kinase selectivity. Reversine exhibits cross-reactivity with Aurora B, while SP600125 acts as a dual JNK/TTK inhibitor, both of which independently alter cell cycle progression and apoptotic signaling, obscuring the specific role of Mps1 inhibition. Furthermore, less potent in-class alternatives like AZ3146 require higher dosing concentrations, increasing the risk of off-target toxicity. Procurement of the diaminopyridine-based TC-Mps1-12 ensures a distinct binding mode (Cys604 peptide flip) that strictly isolates Mps1-dependent phenotypes without Aurora B or JNK interference [1].
In profiling against a panel of 95 kinases, TC-Mps1-12 demonstrated strict selectivity for Mps1 (IC50 = 6.4 nM) without significant inhibition of JNK or Aurora B. In contrast, SP600125 functions as a dual JNK/TTK inhibitor, and reversine heavily cross-reacts with Aurora B, confounding mitotic assays [1].
| Evidence Dimension | Kinase Selectivity (Off-target inhibition) |
| Target Compound Data | Selective for Mps1; no significant JNK or Aurora B inhibition |
| Comparator Or Baseline | SP600125 (Dual JNK/TTK inhibitor) and Reversine (Aurora B cross-reactivity) |
| Quantified Difference | Elimination of JNK and Aurora B off-target effects |
| Conditions | In vitro kinase profiling panel (95 kinases) |
Procuring a strictly selective Mps1 inhibitor prevents confounding apoptotic and mitotic signals caused by JNK or Aurora B cross-reactivity, ensuring reproducible assay data.
TC-Mps1-12 utilizes a diaminopyridine scaffold that induces a flipped-peptide conformation at the Cys604 hinge region of Mps1, resulting in an IC50 of 6.4 nM [1]. This offers a quantitative advantage over alternative pyrimidine-based inhibitors like AZ3146 (IC50 ~35 nM) [2], enabling robust target engagement at lower concentrations.
| Evidence Dimension | Biochemical Potency (IC50) |
| Target Compound Data | 6.4 nM |
| Comparator Or Baseline | AZ3146 (~35 nM) |
| Quantified Difference | 5.4-fold higher biochemical potency |
| Conditions | In vitro Mps1 kinase activity assay |
Higher potency allows researchers to use lower compound concentrations in cell culture, minimizing solvent toxicity and baseline off-target risks.
Unlike many early-stage tool compounds that are restricted to in vitro use due to poor metabolic stability, TC-Mps1-12 possesses quantifiable pharmacokinetic stability. At an oral dose of 25 mg/kg in mice, it achieves a Cmax of 3542 ng/mL and an AUC of 6604 ng·h/mL, driving a 47% tumor growth inhibition in A549 xenograft models at 100 mg/kg without body weight loss [1].
| Evidence Dimension | Pharmacokinetic Exposure (Cmax and AUC) |
| Target Compound Data | Cmax = 3542 ng/mL; AUC = 6604 ng·h/mL (25 mg/kg p.o.) |
| Comparator Or Baseline | Standard in vitro tool compounds (poor oral bioavailability) |
| Quantified Difference | Sufficient oral exposure to drive 47% in vivo tumor growth inhibition |
| Conditions | Murine PK model and A549 xenograft model (oral dosing) |
Buyers transitioning from in vitro screening to in vivo animal models must procure a compound with proven oral bioavailability to ensure translational relevance.
Because TC-Mps1-12 lacks the Aurora B cross-reactivity seen in reversine, it is the appropriate procurement choice for selectively overriding the SAC to induce mitotic catastrophe and aneuploidy in cancer cell lines without confounding parallel mitotic regulatory pathways [1].
Supported by its high oral bioavailability (Cmax > 3500 ng/mL) and established tolerability, TC-Mps1-12 is highly recommended for in vivo efficacy testing in murine xenograft models of lung carcinoma (A549)[1].
TC-Mps1-12 is specifically validated for inducing chromosome misalignment and apoptosis in HCC cell lines (e.g., HepG2 and Hep3B), making it a highly relevant tool compound for liver cancer drug discovery programs [2].